Benzenamine, N,N-dimethyl-3-(1-pyrrolidinyl)-
Description
Benzenamine, N,N-dimethyl-3-(1-pyrrolidinyl)- (CAS: Not explicitly provided; systematic name: 3-(pyrrolidin-1-yl)-N,N-dimethylaniline) is a tertiary aromatic amine featuring a benzene ring substituted with a dimethylamino group (-N(CH₃)₂) at the amine position and a pyrrolidinyl moiety (-C₄H₈N) at the meta position. Such derivatives are of interest in medicinal chemistry due to their ability to interact with biological targets, such as enzymes or receptors, and in synthetic chemistry as directing groups for metal-catalyzed C–H functionalization .
Properties
CAS No. |
677276-43-6 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N,N-dimethyl-3-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C12H18N2/c1-13(2)11-6-5-7-12(10-11)14-8-3-4-9-14/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI Key |
UDAOTEFGZUWABX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE typically involves the reaction of 3-bromoaniline with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to methylation using methyl iodide or dimethyl sulfate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the aniline moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of N,N-Dimethylaniline Derivatives
Key Comparative Insights
Electronic and Steric Effects
- Electron-Donating Groups: The dimethylamino group (-N(CH₃)₂) enhances electron density on the aromatic ring, facilitating electrophilic substitution reactions. This is contrasted with halogenated analogs (e.g., 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline), where electron-withdrawing substituents (-Br, -CF₃) reduce reactivity toward electrophiles .
- In contrast, OX03771’s linear propanamine chain minimizes steric effects, favoring enzyme inhibition .
Data Tables
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Benzenamine, N,N-dimethyl-3-(1-pyrrolidinyl)- | 190.29 | 2.1 | 0.5 (DMSO) | 80–85 (est.) |
| Benzydamine | 309.40 | 3.8 | <0.1 (Water) | 161–163 |
| 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | 272.07 | 3.5 | Insoluble | 45–47 |
Q & A
Q. What regulatory guidelines govern the safe handling of this compound in academic labs?
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